molecular formula C22H25ClN2O6S B11133523 N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chloro-4-ethoxyphenyl)sulfonyl]piperidine-3-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chloro-4-ethoxyphenyl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B11133523
M. Wt: 481.0 g/mol
InChI Key: ZEZGOGVHWSUQKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a benzodioxole moiety, a chlorinated ethoxybenzenesulfonyl group, and a piperidine carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with disubstituted halomethanes under specific conditions.

    Introduction of the Chlorinated Ethoxybenzenesulfonyl Group: This step involves sulfonylation reactions, where the appropriate chlorinated ethoxybenzene is reacted with sulfonyl chloride.

    Piperidine Carboxamide Formation: The final step involves the formation of the piperidine carboxamide structure, which can be achieved through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzodioxole moiety can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety could yield quinones, while nitration of the aromatic rings could produce nitro derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with cellular receptors, modulating their signaling pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups, which may confer specific biological activities and chemical properties not found in simpler analogs.

Properties

Molecular Formula

C22H25ClN2O6S

Molecular Weight

481.0 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chloro-4-ethoxyphenyl)sulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C22H25ClN2O6S/c1-2-29-19-8-6-17(11-18(19)23)32(27,28)25-9-3-4-16(13-25)22(26)24-12-15-5-7-20-21(10-15)31-14-30-20/h5-8,10-11,16H,2-4,9,12-14H2,1H3,(H,24,26)

InChI Key

ZEZGOGVHWSUQKO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC4=C(C=C3)OCO4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.